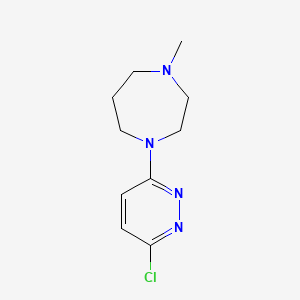

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane is a small organic molecule with a variety of applications in scientific research. It is a useful synthetic intermediate and has been used in the synthesis of a range of compounds, including pharmaceuticals, pesticides, and other organic molecules. This compound has also been employed in the study of enzyme-catalyzed reactions and other biochemical processes.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane and its derivatives have been a focal point in the synthesis of various compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity. Compounds with significant protection against tonic hind limb extensor phase in maximal electroshock models and pentylenetetrazole-induced generalized convulsions have been highlighted, comparing favorably against standard drugs like phenytoin and diazepam (Sharma et al., 2013). Additionally, this compound has been explored as a part of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, synthesized from 3,6-dichloro-4-pyridazinecarboxylic acid chloride, and evaluated for their ability to inhibit HIV-1 reverse transcriptase (Barth et al., 1996).

Chemical Properties and Reactions

The chemical behavior of this compound has been extensively studied, especially its regiospecificity in 1,3-dipolar cycloaddition reactions. These studies provide insights into the reactivity and potential applications of this compound in more complex chemical syntheses (Jelen et al., 1991). Moreover, its role in the synthesis of nitrogenous heterocyclic systems, such as triazoles, pyridazines, triazines, and diazepines, has been noted, underlining its importance in medicinal and pharmaceutical chemistry (Abdel-Megid, 2021).

Vibrational Spectroscopy and Quantum Mechanical Studies

The compound's spectroscopic properties have been investigated using FT-IR and FT-Raman techniques, compared with quantum mechanical methods. This research aids in understanding the molecular structure and reactivity, offering a pathway to interpret and predict vibrational spectra, which is crucial in identifying and confirming the compound's presence in mixtures or in synthesized products (Kuruvilla et al., 2018).

Inorganic Chemistry Applications

In inorganic chemistry, this compound has been used in the synthesis of iron(III) complexes of 4N ligands, playing a role in biomimetic extradiol cleavage of catechols. This highlights its potential applications in enzyme modeling and understanding the mechanisms of catalysis in biological systems (Mayilmurugan et al., 2008).

Propiedades

IUPAC Name |

1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAQITPFWFDXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)

![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)

![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)